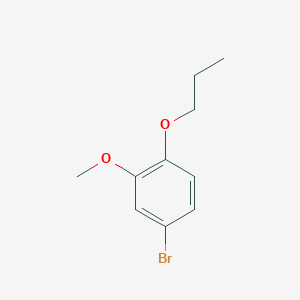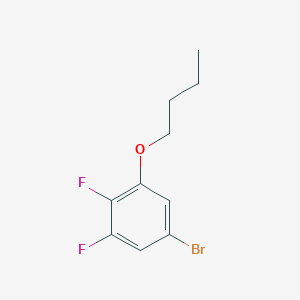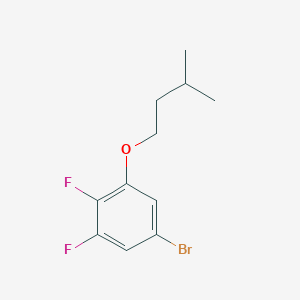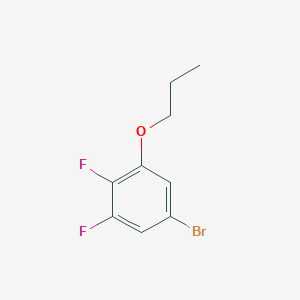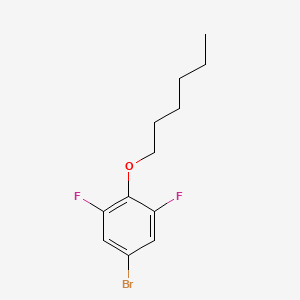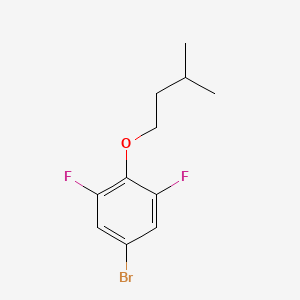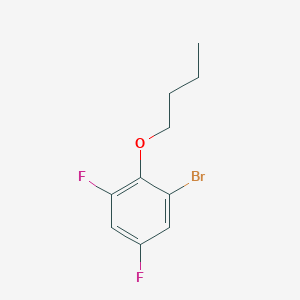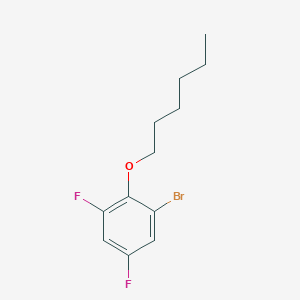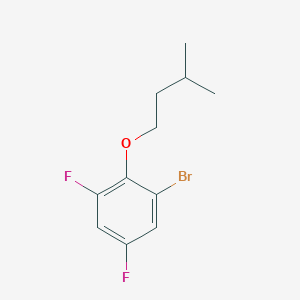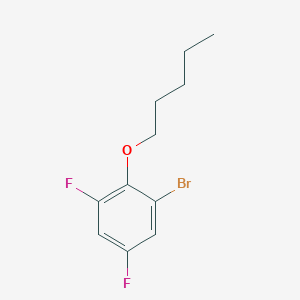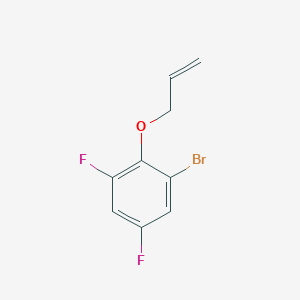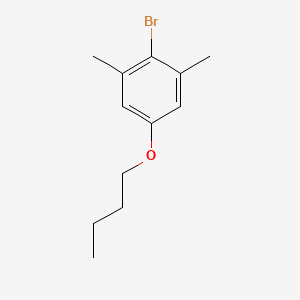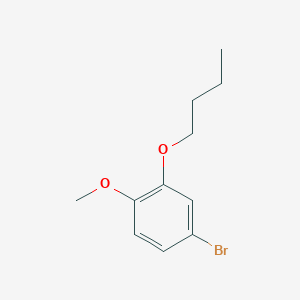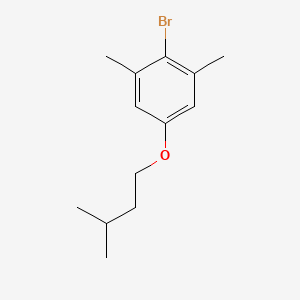
2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene is an organic compound that belongs to the class of brominated aromatic ethers It is characterized by a benzene ring substituted with a bromine atom, two methyl groups, and an isopentyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene typically involves the bromination of 5-(isopentyloxy)-1,3-dimethylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, or amines in aprotic solvents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Major Products
Substitution: Formation of methoxy, tert-butoxy, or amino derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 5-(isopentyloxy)-1,3-dimethylbenzene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated aromatic compounds.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, the bromine atom can participate in halogen bonding, influencing molecular interactions and biological activity. The isopentyloxy group can enhance the lipophilicity of the compound, affecting its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1,3-dimethylbenzene: Lacks the isopentyloxy group, making it less lipophilic.
5-(Isopentyloxy)-1,3-dimethylbenzene: Lacks the bromine atom, reducing its reactivity in substitution reactions.
2-Chloro-5-(isopentyloxy)-1,3-dimethylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene is unique due to the presence of both the bromine atom and the isopentyloxy group. This combination imparts distinct reactivity and properties, making it a valuable compound in various chemical and biological applications.
Eigenschaften
IUPAC Name |
2-bromo-1,3-dimethyl-5-(3-methylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-9(2)5-6-15-12-7-10(3)13(14)11(4)8-12/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSAFZNMEOITJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
